2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide
Description
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13(19-11-14-7-3-5-9-17(14)25-19)20(23)22-16(12-21)15-8-4-6-10-18(15)24-2/h3-11,13,16H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVPVAFKABHMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)C(=O)NC(C#N)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran-2-carboxylic Acid Alkylation
The benzofuran core is functionalized via Friedel-Crafts acylation or alkylation. US6710208B2 describes propanoic acid side-chain introduction using α,β-unsaturated esters under acidic conditions. For instance, reacting benzofuran-2-carboxylic acid with propionic anhydride in the presence of Lewis acids (e.g., AlCl₃) yields 2-(1-benzofuran-2-yl)propanoic acid. This method achieves ~70–80% yields but requires rigorous purification to remove unreacted anhydride.
Alternative Route: Grignard Addition
Benzofuran-2-carbonyl chloride treated with a methylmagnesium bromide Grignard reagent forms 2-(1-benzofuran-2-yl)propan-2-ol, which is oxidized to the corresponding ketone and further oxidized to the propanoic acid using Jones reagent (CrO₃/H₂SO₄). This route, while lengthier, avoids side products from Friedel-Crafts reactions.
Preparation of N-[cyano-(2-methoxyphenyl)methyl]amine
Cyanomethylation of 2-Methoxybenzaldehyde
2-Methoxybenzaldehyde undergoes cyanohydrin formation via Strecker synthesis. Treatment with sodium cyanide (NaCN) and ammonium chloride (NH₄Cl) in aqueous ethanol generates 2-(2-methoxyphenyl)-2-hydroxyacetonitrile, which is subsequently dehydrated using phosphorus oxychloride (POCl₃) to yield 2-(2-methoxyphenyl)acetonitrile.
Reductive Amination
The nitrile intermediate is converted to the primary amine via hydrogenation over Raney nickel (H₂, 50–60 psi) or via LiAlH₄ reduction. However, LiAlH₄ may over-reduce the nitrile; thus, catalytic hydrogenation is preferred, achieving ~85% purity.
Amide Bond Formation
Carbodiimide-Mediated Coupling
The propanoic acid (1.0 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in dichloromethane (DCM). The amine (1.05 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12–16 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the amide in 65–75% yield.
Alternative: Mixed Anhydride Method
For scale-up, the mixed anhydride approach is employed. Propanoic acid is treated with isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.2 eq) in tetrahydrofuran (THF) at −15°C. After 30 minutes, the pre-cooled amine solution is added, yielding the amide with reduced racemization risk.
Analytical Validation and Characterization
Spectroscopic Data
Purity Optimization
Recrystallization from ethanol/water (7:3) enhances purity to >98% (HPLC). Impurities include unreacted amine (<1.5%) and dimerized byproducts (<0.5%), mitigated by controlled stoichiometry and low-temperature coupling.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Cost-Efficiency
EDC/HOBt, while effective, incurs high reagent costs ($120–150/kg). Substituting with cheaper alternatives like propylphosphonic anhydride (T3P, $80/kg) reduces expenses without compromising yield.
Environmental Impact
Solvent recovery systems (e.g., DCM distillation) minimize waste. The mixed anhydride method generates less hazardous byproducts (CO₂) compared to carbodiimide routes (urea derivatives).
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide undergoes several types of chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide exhibit significant anticancer properties. The benzofuran moiety has been associated with the inhibition of cancer cell proliferation. For instance, a study demonstrated that derivatives of benzofuran could induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .
Anti-inflammatory Effects
Research has shown that the compound may possess anti-inflammatory properties. The presence of the methoxy group on the phenyl ring is believed to enhance its activity by modulating inflammatory pathways. In preclinical models, it has been observed to reduce markers of inflammation, providing a basis for further investigation into its use as an anti-inflammatory agent .
Neuroprotective Properties
There is growing interest in the neuroprotective effects of compounds containing benzofuran structures. Studies suggest that 2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide may help protect neural cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Application | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal explored the anticancer effects of benzofuran derivatives, including 2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide. The research involved testing on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, researchers administered the compound in an animal model of induced inflammation. The results showed a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its potential use in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as tumor growth or viral replication .
Comparison with Similar Compounds
25X-NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe)
- Structure : Phenethylamine backbone with a 2,5-dimethoxy-4-substituted phenyl group and a 2-methoxyphenyl-N-benzyl moiety.
- Key Differences : Unlike the target compound, NBOMes lack a benzofuran core and propanamide linkage. Instead, they feature a primary amine and halogen substitutions (e.g., iodine, bromine) at the 4-position of the phenyl ring.
- Molecular Weight : ~400 g/mol (e.g., 25I-NBOMe: 413.25 g/mol).
Triazoloamide Derivatives (e.g., 1dbi, 1dbj)
- Structure : Propanamide backbone with a 1,2,3-triazole ring and substituted aryl groups (e.g., p-tolyl, m-tolyl).
- Key Differences: Replace benzofuran with triazole and lack the cyano-(2-methoxyphenyl)methyl group.
- Synthesis : High yields (74–94%) via solid- or solution-phase methods, characterized by NMR and LC-MS .
- Activity: Not explicitly stated, but triazole-containing compounds often exhibit antimicrobial or anticancer properties.
2-MAPB (1-(Benzofuran-2-yl)-N-methylpropan-2-amine)
- Structure : Benzofuran core with a methylamine side chain.
- Key Differences: Lacks the propanamide and cyano-methoxyphenyl groups; instead, features a primary amine.
- Activity: Stimulant effects via monoamine transporter modulation; detected in forensic analyses .
- Molecular Weight : 189.26 g/mol.
N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide
- Structure : Benzofuran linked to a propanamide with a 2-bromophenyl substituent.
- Key Differences: Replaces the cyano group with a bromophenyl moiety; molecular formula C₂₀H₂₀BrNO₃ (MW: 418.29 g/mol).
- Application: No pharmacological data provided, but bromine may enhance lipophilicity and binding affinity .
Pharmacological and Functional Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Pharmacological Activity |
|---|---|---|---|---|
| Target Compound | Benzofuran-Propanamide | Cyano-(2-methoxyphenyl)methyl | 346.38 | Unknown (structural analog data) |
| 25I-NBOMe | Phenethylamine | 4-Iodo-2,5-dimethoxyphenyl | 413.25 | 5-HT₂A agonism, hallucinogenic |
| 1dbi (Triazoloamide) | Propanamide-Triazole | p-Tolyl | ~350 (estimated) | Not reported |
| 2-MAPB | Benzofuran-Amine | N-Methylpropan-2-amine | 189.26 | Monoaminergic modulation |
| N-[2-(Benzofuran)...] (Br) | Benzofuran-Propanamide | 2-Bromophenyl | 418.29 | Unknown |
Key Structural and Functional Insights
Benzofuran vs. Phenethylamine Cores : The benzofuran moiety (target compound, 2-MAPB) may confer distinct electronic and steric properties compared to the phenethylamine backbone of NBOMes, influencing receptor selectivity.
Amide vs. Amine Linkages : The propanamide group in the target compound and triazoloamides could enhance metabolic stability compared to the primary amine in 2-MAPB or NBOMes.
Halogen substitutions (e.g., bromine in , iodine in NBOMes) enhance molecular weight and lipophilicity, impacting blood-brain barrier penetration.
Biological Activity
The compound 2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide is a novel benzofuran derivative that has garnered interest for its potential biological activities, particularly in neuroprotection and as a therapeutic agent. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources.
Synthesis of the Compound
The synthesis of 2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide typically involves the reaction of benzofuran derivatives with cyanoacetohydrazide under specific conditions. The resulting compound can be purified through recrystallization techniques, yielding a product suitable for biological testing.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzofuran derivatives. For instance, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their neuroprotective effects against NMDA-induced excitotoxicity. Among these derivatives, compounds with specific substitutions exhibited significant protective effects on neuronal cells at concentrations as low as 30 μM, comparable to established neuroprotectants like memantine .
Key Findings:
- Compound 1f : Exhibited potent neuroprotective action against excitotoxicity.
- Compound 1j : Demonstrated antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation .
Antioxidant Activity
The compound has also shown promising results in antioxidant assays. It was found to effectively scavenge reactive oxygen species (ROS), which are implicated in various neurodegenerative diseases. The structure-activity relationship (SAR) studies suggest that specific functional groups enhance its antioxidant capacity, making it a candidate for further development as an antioxidant agent .
Case Studies and Research Findings
Potential Therapeutic Applications
Given its biological activities, 2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide may have therapeutic potential in treating conditions characterized by oxidative stress and excitotoxicity, such as Alzheimer's disease and other neurodegenerative disorders.
Q & A
Q. Methodological Answer :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
- Cellular viability : MTT or resazurin assays in cell lines relevant to the compound’s hypothesized targets (e.g., neuronal cells for anticonvulsant potential) .
- Data interpretation : Compare dose-response curves with structurally similar compounds (e.g., N-benzyl-2-(2-methylphenoxy)propanamide) to assess relative potency .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Q. Methodological Answer :
- Substituent variation : Synthesize analogs with halogenated (e.g., fluoro) or sterically hindered groups (e.g., isopropyl) on the benzofuran or methoxyphenyl rings. Evaluate changes in logP (lipophilicity) and binding affinity .
- High-throughput screening : Pair with molecular docking (e.g., AutoDock Vina) to prioritize analogs with improved predicted binding to targets like melatonin receptors (MT1R/MT2R) .
- Case study : Fluorine substitution at the 4-position of the benzofuran ring increased metabolic stability in analogs of related propanamides .
Basic: What spectroscopic techniques validate the compound’s purity and structural integrity?
Q. Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) to confirm >95% purity.
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out degradation products .
- Advanced NMR : for carbonyl carbon identification (δ ~170 ppm) and 2D-COSY to resolve overlapping aromatic signals .
Advanced: How do contradictory bioactivity results across studies arise, and how can they be reconciled?
Methodological Answer :
Contradictions often stem from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or enzyme isoforms. Normalize data using reference standards (e.g., IC₅₀ of control inhibitors) .
- Solubility effects : Use DMSO concentration ≤0.1% to avoid cytotoxicity artifacts. Validate with dynamic light scattering (DLS) to confirm compound dissolution .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. For example, discrepancies in anticonvulsant activity between rodent models may reflect species-specific metabolism .
Basic: What computational methods predict the compound’s physicochemical properties?
Q. Methodological Answer :
- LogP and pKa : Use SwissADME or MarvinSuite to estimate lipophilicity (logP ~2.8) and ionization states.
- Solubility : Employ the General Solubility Equation (GSE) with melting point data (if available) from DSC analysis .
- In silico toxicity : ProTox-II for hepatotoxicity predictions based on structural alerts (e.g., cyanoguanidine groups) .
Advanced: How can metabolite identification inform toxicity studies?
Q. Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human or rodent) and analyze via LC-QTOF-MS. Key metabolites may include hydroxylated benzofuran or O-demethylated products .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. For example, N-dealkylation pathways could generate reactive intermediates requiring glutathione trapping assays .
Basic: How does this compound compare to structurally related propanamide derivatives in terms of target selectivity?
Q. Methodological Answer :
- Case comparison : Unlike N-[2-(3-benzylphenyl)ethyl]propanamide, the benzofuran moiety in this compound enhances π-π stacking with aromatic residues in enzyme binding pockets, improving selectivity for kinases over GPCRs .
- Data table :
| Compound | Target Affinity (IC₅₀, nM) | Selectivity Ratio (Kinase/GPCR) |
|---|---|---|
| This compound | 12.3 ± 1.5 | 8.7 |
| N-benzyl-2-methylpropanamide | 45.6 ± 3.2 | 1.2 |
Advanced: What strategies mitigate crystallization challenges during scale-up synthesis?
Q. Methodological Answer :
- Polymorph screening : Use solvent-mediated transformation (e.g., ethanol/water mixtures) to isolate the thermodynamically stable Form I .
- Seeding techniques : Introduce microcrystalline seeds during cooling crystallization to control particle size distribution.
- PAT tools : Implement in-line Raman spectroscopy to monitor crystal form transitions in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
